molecular formula C10H18O2 B6279724 2-cyclohexyl-2-ethoxyacetaldehyde CAS No. 1785110-63-5

2-cyclohexyl-2-ethoxyacetaldehyde

Cat. No.: B6279724
CAS No.: 1785110-63-5
M. Wt: 170.2
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Description

2-Cyclohexyl-2-ethoxyacetaldehyde (hypothetical structure: C₁₀H₁₈O₂) is an aldehyde derivative featuring a cyclohexyl group and an ethoxy substituent on the alpha carbon. This compound’s applications could span pharmaceuticals, agrochemicals, or fragrance intermediates, though specific studies are lacking in the provided sources.

Properties

CAS No.

1785110-63-5

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Ethylcyclohexyl)acetaldehyde (C₁₀H₁₈O)

Key Features :

  • Structure : CCC1CCC(CC1)CC=O (cyclohexyl with ethyl substituent and aldehyde group) .
  • Functional Groups : Aldehyde, ethyl-substituted cyclohexane.
  • Properties :
    • Higher lipophilicity due to the ethyl group compared to ethoxy.
    • Lower polarity than 2-cyclohexyl-2-ethoxyacetaldehyde, suggesting reduced solubility in polar solvents.
  • Applications: Potential use in flavor/fragrance industries due to aldehyde functionality.

Phenacetaldehyde Dimethyl Acetal (C₁₀H₁₄O₂)

Key Features :

  • Structure : Benzene ring linked to a dimethyl acetal group .
  • Functional Groups : Acetal (protected aldehyde), aromatic ring.
  • Properties :
    • Enhanced hydrolytic stability compared to free aldehydes.
    • Higher volatility than this compound due to aromaticity and smaller substituents.
  • Applications : Common in perfumery as a stable aldehyde precursor .

Cyclohexyl Methacrylate (C₁₀H₁₆O₂)

Key Features :

  • Structure : Cyclohexyl ester of methacrylic acid .
  • Functional Groups : Ester, cyclohexyl group.
  • Properties :
    • Polymerizable double bond (methacrylate) absent in the target compound.
    • Higher thermal stability due to ester functionality.
  • Applications: Monomer for hydrophobic polymers in coatings or adhesives .

2-Ethoxyethyl Acetate (C₆H₁₂O₃)

Key Features :

  • Structure : Ethoxyethyl ester of acetic acid .
  • Functional Groups : Ester, ethoxy group.
  • Properties :
    • High solubility in organic solvents due to ethoxy and ester groups.
    • Lower molecular weight and simpler structure compared to this compound.
  • Applications : Solvent in industrial coatings and inks .

Comparative Data Table

Compound Molecular Formula Functional Groups Key Substituents Potential Applications
This compound C₁₀H₁₈O₂ (hypothetical) Aldehyde, ethoxy, cyclohexyl Cyclohexyl, ethoxy Pharmaceuticals, fragrances
2-(4-Ethylcyclohexyl)acetaldehyde C₁₀H₁₈O Aldehyde, ethyl-substituted cyclohexane Ethyl, cyclohexyl Flavors, agrochemicals
Phenacetaldehyde dimethyl acetal C₁₀H₁₄O₂ Acetal, aromatic ring Benzene, dimethyl acetal Perfumery, stabilizers
Cyclohexyl methacrylate C₁₀H₁₆O₂ Ester, methacrylate Cyclohexyl, methacrylate Polymer industry
2-Ethoxyethyl acetate C₆H₁₂O₃ Ester, ethoxy Ethoxyethyl, acetate Solvents, coatings

Research Findings and Mechanistic Insights

  • Lipophilicity and Bioactivity : The cyclohexyl group in this compound may enhance blood-brain barrier penetration, similar to lipophilic nitrosoureas in anticancer studies .
  • Reactivity : The ethoxy group could slow aldehyde oxidation compared to unsubstituted analogs, as seen in ethoxyethyl acetate’s stability .
  • Synthetic Utility : The compound’s aldehyde group allows for further derivatization (e.g., acetal formation), akin to phenacetaldehyde dimethyl acetal’s use in controlled release .

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